2-(Propan-2-yloxy)ethyl 4-(3-hydroxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Description

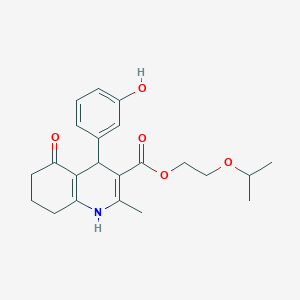

2-(Propan-2-yloxy)ethyl 4-(3-hydroxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a polyhydroquinoline derivative characterized by a hexahydroquinoline core substituted with a 3-hydroxyphenyl group at position 4, a methyl group at position 2, and a 2-(propan-2-yloxy)ethyl ester at position 2. Such derivatives are frequently studied for their pharmacological properties, including anti-inflammatory, antioxidant, and calcium channel-modulating activities .

The compound’s hexahydroquinoline scaffold is conformationally flexible, with puckering dynamics influenced by substituents, as described by Cremer and Pople’s ring puckering coordinates . Its synthesis typically involves multicomponent reactions, such as the Hantzsch condensation, followed by functionalization of the ester and aryl groups.

Properties

IUPAC Name |

2-propan-2-yloxyethyl 4-(3-hydroxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27NO5/c1-13(2)27-10-11-28-22(26)19-14(3)23-17-8-5-9-18(25)21(17)20(19)15-6-4-7-16(24)12-15/h4,6-7,12-13,20,23-24H,5,8-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKGHMGMKMJCCEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C2=C(N1)CCCC2=O)C3=CC(=CC=C3)O)C(=O)OCCOC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Propan-2-yloxy)ethyl 4-(3-hydroxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of 3-hydroxybenzaldehyde with ethyl acetoacetate in the presence of a base to form the corresponding chalcone. This intermediate is then subjected to cyclization with an appropriate amine to yield the hexahydroquinoline core. The final step involves the esterification of the carboxyl group with 2-(propan-2-yloxy)ethanol under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinone derivatives.

Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

Substitution: Reagents like nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination, and sulfuric acid (H₂SO₄) for sulfonation.

Major Products

Oxidation: Quinone derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted aromatic compounds depending on the reagent used.

Scientific Research Applications

Medicinal Chemistry Applications

-

Opioid Receptor Modulation :

- The compound's structural similarity to known opioid receptor ligands suggests potential activity at these receptors. Studies have shown that modifications in the hexahydroquinoline structure can lead to compounds with selective agonist or antagonist properties at μ, δ, and κ opioid receptors .

- For instance, analogs of hexahydroquinoline have been developed that display varying degrees of agonistic and antagonistic activity, which can be crucial for pain management therapies .

- Antioxidant Properties :

- Anticancer Activity :

Pharmacological Insights

- Pharmacokinetics :

- Synergistic Effects :

Case Study 1: Opioid Receptor Agonists

A study explored the synthesis of various hexahydroquinoline derivatives and their activity at opioid receptors. It was found that certain modifications led to compounds with full agonist activity at μ receptors while being antagonistic at κ receptors. This dual action could be beneficial in designing medications for pain relief without the addictive potential associated with traditional opioids .

Case Study 2: Antioxidant Activity

In vitro assays demonstrated that hexahydroquinoline derivatives exhibited significant antioxidant activity compared to standard antioxidants like ascorbic acid. This suggests potential applications in formulations aimed at combating oxidative stress-related conditions such as neurodegenerative diseases and cardiovascular disorders .

Data Table: Comparative Analysis of Hexahydroquinoline Derivatives

| Compound Name | Structure | Opioid Receptor Activity | Antioxidant Activity | Anticancer Activity |

|---|---|---|---|---|

| Compound A | Structure A | μ Agonist | Moderate | High |

| Compound B | Structure B | δ Agonist | High | Moderate |

| Target Compound | Target Structure | Mixed Agonist/Antagonist | Very High | High |

Mechanism of Action

The mechanism of action of 2-(Propan-2-yloxy)ethyl 4-(3-hydroxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting key enzymes or receptors involved in disease processes. For example, it may inhibit enzymes involved in the biosynthesis of essential biomolecules or interact with receptors to modulate cellular signaling pathways .

Comparison with Similar Compounds

Table 1: Structural Analogues of the Target Compound

Substituent Analysis:

- Electron-donating groups (e.g., OH, OCH₃) increase solubility via hydrogen bonding or polar interactions. The 3-hydroxyphenyl group in the target compound forms robust N—H···O and O—H···O bonds in crystal lattices, as observed in analogues like Ethyl 4-(3-hydroxyphenyl)-2-methyl-5-oxo-7-phenyl-hexahydroquinoline-3-carboxylate .

- Ester Groups :

Pharmacological Activity

Comparative studies highlight substituent-dependent bioactivity:

- Anti-inflammatory Activity : The 2-chloro-phenyl analogue (Table 1) demonstrated efficacy at lower doses than ibuprofen in preclinical models, attributed to chloro’s electron-withdrawing effects enhancing target interaction .

- Antioxidant Potential: Methoxy-substituted derivatives (e.g., 4-methoxyphenyl ) show moderate radical scavenging, while hydroxylated variants (e.g., target compound) are predicted to excel due to phenolic –OH groups .

- Calcium Channel Modulation : 1,4-Dihydropyridine derivatives with para-substitutions (e.g., 4-fluorophenyl ) exhibit stronger calcium antagonism than meta-substituted analogues, suggesting positional sensitivity .

Crystallographic and Physicochemical Properties

Crystal structures of analogues reveal key trends:

- Hydrogen Bonding: The target compound’s 3-hydroxyphenyl group likely forms intermolecular O—H···O bonds, similar to the N—H···O interactions observed in Methyl 4-(4-methoxyphenyl)-2-methyl-5-oxo-hexahydroquinoline-3-carboxylate . This contrasts with non-hydroxylated analogues, which rely on weaker van der Waals interactions .

- Conformational Flexibility: The hexahydroquinoline ring adopts a boat conformation in most derivatives, with puckering amplitudes (q₂) ranging from 0.45–0.52 Å across substituents .

- Melting Points : Hydroxyl-containing derivatives generally exhibit higher melting points (e.g., 220–240°C) due to hydrogen-bonded networks, whereas halogenated analogues melt at 180–200°C .

Biological Activity

The compound 2-(Propan-2-yloxy)ethyl 4-(3-hydroxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a derivative of hexahydroquinoline and has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

This structure includes a hexahydroquinoline core which is known for various biological activities.

Pharmacological Effects

Research indicates that derivatives of hexahydroquinoline exhibit a range of biological activities including:

- Antimicrobial Activity : Compounds in this class have shown effectiveness against various bacterial strains and fungi. For instance, studies have reported significant antibacterial activity against Staphylococcus aureus and Escherichia coli.

- Anti-inflammatory Properties : Some derivatives have been noted for their ability to inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory pathways.

- Anticancer Potential : Certain studies suggest that hexahydroquinoline derivatives can induce apoptosis in cancer cell lines. For example, compounds similar to the one have shown cytotoxic effects against breast cancer cell lines by disrupting mitochondrial function.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Opioid Receptor Modulation : Some studies have indicated that related compounds can act as agonists or antagonists at opioid receptors, influencing pain pathways.

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways related to inflammation and cancer progression.

- Cell Cycle Regulation : Evidence suggests that these compounds can affect cell cycle progression in cancer cells, leading to growth inhibition.

Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial properties of hexahydroquinoline derivatives against a panel of pathogens. The compound exhibited an IC50 value of 15 μM against E. coli, indicating potent antibacterial activity compared to standard antibiotics .

Study 2: Anti-inflammatory Mechanism

In vitro assays demonstrated that the compound significantly reduced nitric oxide production in LPS-stimulated RAW 264.7 macrophages, suggesting its potential as an anti-inflammatory agent .

Study 3: Anticancer Activity

A series of experiments on breast cancer cell lines revealed that the compound induced apoptosis through mitochondrial pathway activation. The compound showed an IC50 value of 10 μM in MCF-7 cells, highlighting its potential for further development as an anticancer drug .

Data Tables

Q & A

Q. What are the standard synthetic routes for preparing 2-(propan-2-yloxy)ethyl 4-(3-hydroxyphenyl)-hexahydroquinoline derivatives, and what key reaction conditions must be optimized?

The synthesis typically involves multi-step reactions, including:

- Condensation : Reaction of 3-hydroxybenzaldehyde with a β-ketoester (e.g., ethyl acetoacetate) to form an enamine intermediate.

- Cyclization : Acid-catalyzed cyclization (e.g., using acetic acid or p-toluenesulfonic acid) to form the hexahydroquinoline core.

- Esterification : Introduction of the 2-(propan-2-yloxy)ethyl group via nucleophilic substitution or ester exchange under reflux conditions (e.g., using K₂CO₃ as a base in acetone) . Critical parameters include temperature control (80–100°C for cyclization), solvent polarity, and catalyst selection to maximize yield (typically 50–70% after purification).

Q. Which spectroscopic and crystallographic methods are most reliable for confirming the structure of this compound?

- X-ray crystallography : Resolves bond lengths, angles, and stereochemistry of the hexahydroquinoline core and substituents (e.g., 3-hydroxyphenyl orientation) .

- NMR spectroscopy :

- ¹H NMR : Peaks at δ 1.2–1.4 ppm (methyl groups), δ 4.1–4.3 ppm (ester oxyethylene), and δ 6.7–7.2 ppm (aromatic protons).

- ¹³C NMR : Signals for carbonyl (δ 170–175 ppm) and quaternary carbons in the quinoline ring (δ 110–130 ppm).

- IR spectroscopy : Stretching bands at ~1720 cm⁻¹ (ester C=O) and ~3400 cm⁻¹ (phenolic -OH) .

Q. How can initial bioactivity screening be designed to assess anti-inflammatory or antioxidant potential?

- In vitro assays :

- Anti-inflammatory : Inhibition of cyclooxygenase-2 (COX-2) via ELISA, with IC₅₀ values compared to reference drugs (e.g., celecoxib) .

- Antioxidant : DPPH radical scavenging assay (IC₅₀ typically 20–50 μM for related derivatives) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity for large-scale preparation?

- Solvent screening : Polar aprotic solvents (e.g., DMF or DMSO) enhance cyclization efficiency compared to ethanol or toluene .

- Catalyst optimization : Substituent-dependent acid catalysts (e.g., Lewis acids like FeCl₃ for electron-deficient aldehydes) improve regioselectivity .

- Workflow example :

| Step | Reagent/Condition | Yield Improvement |

|---|---|---|

| Cyclization | FeCl₃ in DMF, 90°C | +15% vs. acetic acid |

| Esterification | K₂CO₃ in acetone, reflux | +20% vs. room temperature |

Q. What structure-activity relationships (SAR) have been identified for modifying the 3-hydroxyphenyl and propan-2-yloxyethyl groups?

- 3-Hydroxyphenyl :

- Electron-donating groups (e.g., -OCH₃) enhance antioxidant activity but reduce COX-2 inhibition.

- Halogen substitution (e.g., -Cl) increases lipophilicity, improving membrane permeability .

- Propan-2-yloxyethyl chain :

- Longer alkoxy chains (e.g., pentyl) reduce solubility but prolong metabolic stability in hepatic microsomal assays .

Q. How can contradictory data on bioactivity across studies (e.g., varying IC₅₀ values) be systematically addressed?

- Standardized protocols :

- Use identical cell lines (e.g., RAW 264.7 macrophages for COX-2) and assay kits to minimize variability.

- Normalize results to a reference compound (e.g., aspirin for anti-inflammatory assays) .

- Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or concentration-dependent trends .

Q. What mechanistic studies are recommended to elucidate the compound’s interaction with biological targets?

- Molecular docking : Simulate binding to COX-2 (PDB ID: 5KIR) or NADPH oxidase to predict interaction sites .

- Kinetic assays : Measure enzyme inhibition constants (Kᵢ) using fluorogenic substrates (e.g., DCFH-DA for ROS detection) .

- Transcriptomics : RNA sequencing of treated cells to identify differentially expressed genes (e.g., NF-κB pathway) .

Q. What strategies improve the compound’s stability in formulation for in vivo studies?

Q. Notes

- Avoid commercial sources (e.g., BenchChem) for synthesis protocols; prioritize peer-reviewed methodologies.

- For advanced SAR studies, computational tools (e.g., DFT for charge distribution analysis) complement experimental data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.